5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Description
This compound is a highly complex 2-arylbenzofuran flavonoid characterized by multiple stereocenters, hydroxylated aromatic rings, and an ethenyl bridge. Its molecular formula is C₅₆H₄₂O₁₂, with a molecular weight of 906.90 g/mol and a polar surface area of 210.00 Ų, indicating low membrane permeability despite its high hydrophilicity . Key structural features include:
- Six stereocenters (2S,3S and 2R,3R configurations in benzofuran subunits).
- Eight rotatable bonds, suggesting moderate conformational flexibility .
The compound is naturally occurring in Trigonella foenum-graecum (fenugreek) and Vitis vinifera (grapevine), where it is hypothesized to act as a phytoalexin or signaling molecule .
Properties
Molecular Formula |
C56H42O12 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1+/t50-,51-,52-,54+,55+,56-/m0/s1 |
InChI Key |
WZKKRZSJTLGPHH-QGYUWUKLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)/C=C/C4=CC5=C(C=C4)O[C@H]([C@@H]5C6=C7[C@@H]([C@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of benzofuran rings and the introduction of hydroxyl groups. Typical synthetic routes may involve:
Cyclization reactions: to form the benzofuran rings.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Coupling reactions: to link different parts of the molecule.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques such as:
Automated synthesis: using robotic systems to handle multiple reaction steps.
High-throughput screening: to optimize reaction conditions and yields.
Purification techniques: like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, potentially altering the biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, modifying the compound’s reactivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , and it has a molecular weight of approximately 904.9 g/mol. The structure features multiple hydroxyl groups and benzofuran moieties that contribute to its biological activity. The presence of these functional groups is significant for its antioxidant properties and interaction with biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and reduce the risk of chronic diseases such as cancer and cardiovascular disorders. The specific antioxidant capacity of this compound has yet to be thoroughly studied; however, the presence of multiple hydroxyl groups suggests potential efficacy in this area .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This suggests that the compound could be explored for developing anti-inflammatory therapies.
Cardiovascular Health
Given its polyphenolic nature, this compound may positively influence cardiovascular health by improving endothelial function and reducing oxidative stress. Research has indicated that similar polyphenols can enhance nitric oxide availability and improve vascular reactivity . These effects could be beneficial in preventing hypertension and other cardiovascular diseases.
Anticancer Properties
Preliminary studies on structurally related compounds have demonstrated potential anticancer activities through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cells . The complex structure of this compound may allow it to interact with multiple targets within cancer cells, warranting further investigation into its potential as an anticancer agent.
Metabolism and Bioavailability
Understanding the metabolism of this compound is essential for evaluating its efficacy as a therapeutic agent. Polyphenols often undergo extensive metabolism in the human body, which can affect their bioavailability and biological activity. Studies focusing on the metabolic pathways of similar compounds indicate that glucuronidation and sulfation are common processes that enhance solubility and excretion .
Case Studies and Research Findings
Several studies have highlighted the potential applications of polyphenolic compounds similar to 5-[(2S,3S)-4...]. For instance:
- Venous Disease Treatment : A study identified compounds that reduce venous hypertension through mechanisms involving endothelial protection and anti-inflammatory effects .
- Network Pharmacology : Research utilizing network pharmacology methods has suggested that polyphenolic compounds can target multiple pathways associated with various diseases, indicating their multifaceted therapeutic potential .
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting their activity by blocking the active site.
Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species.
Modulating signaling pathways: Interacting with cellular receptors or proteins to alter signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 2-Arylbenzofuran Flavonoid Class
The compound shares a backbone with derivatives such as (2S,2'R,3S,3'R)-3'-(3,5-dihydroxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diol (). Key differences include:
- Stereochemistry : The target compound has distinct (2S,3S) and (2R,3R) configurations, whereas analogues like those in exhibit (2R,3R)-(+)- or (2S,3S)-(–)-stereoisomerism, which may alter binding affinity to biological targets .
Simpler Stilbene Derivatives
Compounds like oxyresveratrol (4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol, ) and 2-isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol () share the benzene-1,3-diol moiety and ethenyl linkage but lack the benzofuran backbone. Key contrasts include:
- Molecular Weight : Oxyresveratrol (MW = 244.24 g/mol) is significantly smaller, conferring better bioavailability .
- Biological Activity: While the target compound has broad ADMET interactions (e.g., mitochondrial toxicity, CYP inhibition), oxyresveratrol is primarily studied for its anti-inflammatory and melanogenesis-inhibitory effects .
Antifungal Phenolic Derivatives
Stilbenes like 3-hydroxy-2-isopropyl-5-phenethylphenyl carbamate () exhibit antifungal activity against Pythium aphanidermatum (EC₅₀ = 2.8 µg/mL). Compared to the target compound:
- Functional Groups : The carbamate group in 3-hydroxy-2-isopropyl-5-phenethylphenyl carbamate enhances lipid solubility, improving fungal membrane penetration, whereas the target compound’s hydroxyl-rich structure may limit cellular uptake .
- Specificity : The target compound’s larger size and stereochemistry may restrict its antifungal efficacy to specific pathogens, unlike smaller derivatives with broader activity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Biological Activity | Natural Source |
|---|---|---|---|---|---|---|
| Target Compound (Cpd) | C₅₆H₄₂O₁₂ | 906.90 | 9 | 12 | CYP inhibition, mitochondrial toxicity | Trigonella foenum-graecum |
| Oxyresveratrol | C₁₄H₁₂O₄ | 244.24 | 3 | 4 | Anti-inflammatory, melanogenesis inhibition | Dracaena angustifolia |
| 3-Hydroxy-2-isopropyl-5-phenethylphenyl carbamate | C₁₉H₂₁NO₄ | 327.37 | 1 | 4 | Antifungal (Pythium aphanidermatum) | Synthetic |
| (2S,2'R,3S,3'R)-Bibenzofuran derivative | C₅₄H₄₂O₁₂ | 906.90 | 8 | 12 | Not reported | Synthetic |
Key Research Findings
- Stereochemical Impact : The (2S,3S) and (2R,3R) configurations in the target compound are critical for its interaction with CYP enzymes, as shown by in vitro assays using human liver microsomes .
- Antioxidant vs. Bioavailability Trade-off : Despite high hydroxylation, the compound’s large size (XlogP = 10.00) limits intestinal absorption, contrasting with oxyresveratrol’s moderate logP (~2.5) and superior bioavailability .
- Ecological Role : Its presence in Vitis vinifera suggests a role in plant defense, analogous to simpler stilbenes (e.g., resveratrol) that combat fungal infections .
Biological Activity
The compound 5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol is a complex polyphenolic compound with potential pharmacological properties. Its intricate structure suggests a multifaceted mechanism of action that may target various biological pathways.
The molecular formula of the compound is with a molecular weight of approximately 906.9 g/mol . The presence of multiple hydroxyl groups and benzofuran moieties indicates significant potential for biological activity through antioxidant and anti-inflammatory mechanisms.
Antioxidant Activity
Research indicates that polyphenolic compounds possess strong antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress. A study demonstrated that similar compounds can significantly lower oxidative damage in cellular models .
Anti-inflammatory Effects
The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that related benzofuran derivatives exhibit anti-inflammatory activities by downregulating inflammatory mediators like TNF-alpha and IL-6 .
Anticancer Properties
Several studies have explored the anticancer potential of polyphenolic compounds. The intricate structure of this compound may allow it to interfere with cancer cell proliferation and induce apoptosis. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines including Hela (cervical cancer) and A549 (lung cancer) cells .
| Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis; inhibition of cell growth |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of phenolic compounds using DPPH and ABTS assays. The results indicated that phenolic compounds similar to the target compound exhibited IC50 values ranging from 20 to 50 µg/mL, demonstrating strong scavenging activity against free radicals.
Case Study 2: Anti-cancer Activity
In a laboratory setting, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell proliferation with IC50 values around 100 µg/mL for Hela cells and 120 µg/mL for A549 cells. These results suggest significant potential for further development as an anticancer agent .
Q & A
Basic: How can the stereochemical configuration of this bibenzofuran derivative be experimentally confirmed?
Methodological Answer:
To confirm stereochemistry, use a combination of 2D NMR techniques (e.g., NOESY or ROESY) to identify spatial relationships between protons, particularly around chiral centers. For example, coupling constants (-values) in -NMR can reveal axial/equatorial proton arrangements in dihydrobenzofuran rings. Additionally, X-ray crystallography provides definitive proof of absolute configuration. If crystallization is challenging, compare experimental optical rotation or circular dichroism (CD) data with computed values from quantum mechanical models (e.g., DFT). Reference synthetic protocols for analogous bibenzofurans in and structural data in for validation .
Basic: What synthetic strategies are effective for constructing the bibenzofuran core in this compound?
Methodological Answer:
The bibenzofuran scaffold can be synthesized via cascade [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated for structurally similar natural products (). Key steps include:
Oxidative coupling of phenol derivatives to form dihydrobenzofuran intermediates.
Stereoselective cyclization using chiral catalysts (e.g., Cu(I)/bisoxazoline complexes) to control the and configurations.
Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the ethenyl and hydroxyphenyl substituents.
Validate intermediates via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers resolve discrepancies in reported HPLC purity assessments of this compound?
Methodological Answer:
Contradictions in HPLC purity often arise from method variability (e.g., column chemistry, mobile phase pH). To address this:
Standardize chromatographic conditions : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile.
Employ orthogonal methods : Validate purity via -NMR integration of diagnostic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm) and LC-MS to detect trace impurities.
Control for photodegradation : Shield samples from light during analysis, as polyphenolic structures are prone to oxidation ( ) .
Basic: What analytical techniques are suitable for quantifying hydroxyl group reactivity in this compound?
Methodological Answer:
Use pH-dependent UV-Vis spectroscopy to assess deprotonation of phenolic -OH groups (pKa ~8–10). For site-specific reactivity:
Selective protection/deprotection : Acetylate hydroxyl groups with acetic anhydride, then monitor reaction progress via -NMR (disappearance of -OH signals at δ 8–9 ppm).
Radical scavenging assays : Measure quenching of DPPH or ABTS radicals to evaluate antioxidant capacity, correlating with hydroxyl group density .
Advanced: How to design experiments to study the compound’s photochemical reactivity under UV exposure?
Methodological Answer:
Photostability chamber : Irradiate the compound in methanol/water (1:1) at 254 nm and 365 nm.
Monitor degradation : Use LC-MS to identify photoproducts (e.g., quinones from oxidation of catechol moieties).
Kinetic analysis : Fit time-dependent concentration data to first-order decay models.
Control variables : Include antioxidants (e.g., ascorbic acid) to isolate oxidative vs. non-oxidative pathways. Reference analytical protocols in .
Advanced: What strategies isolate this compound from natural sources, given its structural complexity?
Methodological Answer:
Extraction : Use methanol/water (70:30) with 0.1% formic acid to solubilize polyphenolic structures.
Fractionation : Employ solid-phase extraction (SPE) with HLB cartridges () followed by preparative HPLC.
Dereplication : Compare HRMS and -NMR data with synthetic standards ( ) to avoid misidentification of isomers .
Basic: How to validate the compound’s stability under varying pH conditions for pharmacological studies?
Methodological Answer:
pH stability assay : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
Monitor degradation : Use UPLC-PDA to track changes in peak area and identify hydrolyzed products (e.g., cleavage of ethenyl bonds).
Kinetic modeling : Calculate half-life () at each pH to determine optimal storage conditions .
Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., estrogen receptors)?
Methodological Answer:
Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB ID: 1A52) to model binding poses.
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between hydroxyl groups and receptor residues.
Free energy calculations : Apply MM-PBSA to estimate binding affinities. Validate predictions via in vitro assays (e.g., competitive binding with -estradiol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
